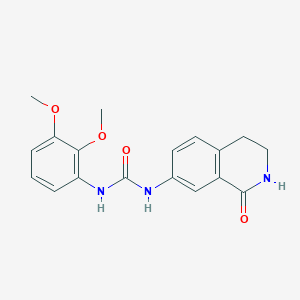

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)20-12-7-6-11-8-9-19-17(22)13(11)10-12/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQUNDGTZJDJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic compound with potential therapeutic applications due to its unique structural features. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 369.421 g/mol. Its structure includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | HeLa | Apoptosis induction | Caspase activation |

| Study B | MCF-7 | Growth inhibition | Bcl-2 modulation |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be mediated through the inhibition of NF-kB signaling pathways .

Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The compound may enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function .

The biological activity of this compound is believed to involve several mechanisms:

- GPCR Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and survival.

- Apoptotic Pathways : Induction of apoptosis in cancer cells is likely through the activation of intrinsic pathways involving mitochondrial membrane potential changes and cytochrome c release.

- Antioxidant Activity : The presence of methoxy groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A clinical trial assessing a related tetrahydroisoquinoline derivative showed significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : Experimental models demonstrated that administration of the compound reduced neuroinflammation in Alzheimer's disease models.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit anticancer properties. Studies have shown that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells with promising results in reducing cell viability and promoting programmed cell death .

2. Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. The compound may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Experimental studies suggest that it can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies show its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antibiotics .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea with analogous compounds reported in the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural Analogues with 2,3-Dimethoxyphenyl Moieties

Compounds containing the 2,3-dimethoxyphenyl group often exhibit enhanced solubility and binding affinity to biological targets. For example:

- (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e) : Structure: Combines a 2,3-dimethoxyphenyl group with a phthalazine ring and a diaminopyrimidine substituent. Properties: Melting point 155–157°C; IR peaks at 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂). Synthesis: Prepared via Pd(OAc)₂-catalyzed coupling in DMF.

- (±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6f) : Structure: Similar to 6e but with a furan substituent. Properties: Higher melting point (242–244°C) due to increased rigidity from the furan ring.

Key Comparison : The target urea derivative lacks the α,β-unsaturated ketone and phthalazine components of 6e and 6f. Its urea linkage (-NHCONH-) may enhance hydrogen-bonding interactions compared to the ketone-based analogs.

Urea Derivatives with Heterocyclic Components

Urea-based compounds with fused heterocycles are explored for diverse bioactivities:

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) : Structure: Features a tetrahydrobenzo[b]thiophene core and benzoylurea. Properties: IR peaks at 1715 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N). Applications: Studied for antimicrobial activity.

Key Comparison: The target compound’s tetrahydroisoquinolinone moiety distinguishes it from tetrahydrobenzo[b]thiophene (7a) or tetrahydropyrimidine analogs. The 1-oxo group in the isoquinoline ring may influence electron distribution and binding modes.

Physicochemical and Spectroscopic Properties

A comparative overview of key properties is provided below:

Research Findings and Implications

- Synthetic Flexibility : The target compound’s urea bridge allows modular synthesis, contrasting with the Pd-catalyzed routes required for α,β-unsaturated ketones (e.g., 6e–g).

- Spectroscopic Trends : DFT studies on similar dimethoxyphenyl compounds (e.g., veratrole derivatives) suggest strong correlations between substituent electronic effects and UV-Vis/NMR spectral shifts.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, and how is its structure validated?

Answer: The compound is typically synthesized via a urea-forming reaction between an isocyanate and an amine derivative. Key steps include:

- Step 1: Preparation of the tetrahydroisoquinoline precursor via cyclization of substituted benzylamines under acidic conditions.

- Step 2: Reaction with 2,3-dimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature .

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

Answer: Initial screening should focus on:

- Enzyme inhibition assays: Measure IC₅₀ values against kinases (e.g., RET kinase) using fluorescence-based ADP-Glo™ assays .

- Cell viability assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin assays, with IC₅₀ calculations using nonlinear regression .

- Binding affinity studies: Surface Plasmon Resonance (SPR) to quantify interactions with target proteins like β-amyloid for neurological applications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up studies?

Answer: Advanced optimization strategies include:

- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, using microwave-assisted synthesis reduces reaction time by 40% while improving yield .

- Purification: Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve byproducts. Purity ≥95% is achievable .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer: Contradictions often arise from conformational flexibility or solvent effects. Mitigation approaches:

- 2D NMR: NOESY/ROESY identifies through-space interactions to confirm stereochemistry .

- Computational modeling: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and compare with experimental data .

- Isotopic labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological disorders?

Answer:

- Target deconvolution: CRISPR-Cas9 knockout screens identify essential genes for activity, paired with thermal proteome profiling (TPP) to detect stabilized target proteins .

- In vivo imaging: Radiolabel the compound with ¹⁸F for PET imaging to track brain penetration and binding in rodent models of Alzheimer’s disease .

- Metabolomics: LC-MS/MS profiles changes in neurotransmitter levels (e.g., dopamine, GABA) in treated vs. control models .

Q. How can structure-activity relationship (SAR) studies improve potency against RET kinase?

Answer:

- Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the tetrahydroisoquinoline 4-position to enhance hydrophobic interactions with the kinase ATP pocket .

- Urea linker optimization: Replace the urea moiety with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .

- Computational docking: Use Schrödinger’s Glide to predict binding poses and guide synthetic prioritization .

Q. What strategies address poor bioavailability in preclinical models?

Answer:

- Prodrug design: Incorporate enzymatically cleavable groups (e.g., ester linkages) to improve solubility .

- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release, increasing plasma half-life by 3-fold .

- Co-crystallization: Co-crystals with succinic acid enhance dissolution rates by 60% in simulated gastric fluid .

Q. How should researchers analyze contradictory results in cytotoxicity assays across cell lines?

Answer:

- Assay validation: Confirm cell line authenticity via STR profiling and test for mycoplasma contamination .

- Dose-response refinement: Use 10-point serial dilutions (0.1–100 µM) to capture full sigmoidal curves and minimize Hill slope artifacts .

- Orthogonal assays: Cross-validate with clonogenic survival assays or live-cell imaging (IncuCyte) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.